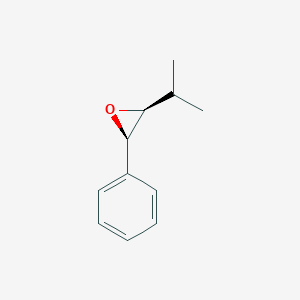
(2S,3S)-2-phenyl-3-propan-2-yloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-phenyl-3-propan-2-yloxirane is a chiral epoxide compound with significant importance in organic chemistry. This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its phenyl and propan-2-yl substituents. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-propan-2-yloxirane can be achieved through several methods. One common approach involves the asymmetric epoxidation of alkenes. For instance, the Sharpless epoxidation method can be employed, where a chiral catalyst such as titanium isopropoxide and diethyl tartrate is used in the presence of tert-butyl hydroperoxide to achieve high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic methods utilizing epoxide hydrolases or monooxygenases can provide an efficient and environmentally friendly route to produce this compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-phenyl-3-propan-2-yloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
(2S,3S)-2-phenyl-3-propan-2-yloxirane has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, especially those targeting specific chiral centers.
Mechanism of Action
The mechanism of action of (2S,3S)-2-phenyl-3-propan-2-yloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in enzyme-catalyzed processes, where the compound acts as a substrate for epoxide hydrolases, leading to the formation of diols. The stereochemistry of the compound plays a crucial role in determining the specificity and efficiency of these reactions .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-phenyl-3-propan-2-yloxirane: The enantiomer of the compound with opposite stereochemistry.
(2S,3S)-2-phenyl-3-butan-2-yloxirane: A similar compound with a butyl group instead of a propyl group.
(2S,3S)-2-phenyl-3-methyl-oxirane: A compound with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of (2S,3S)-2-phenyl-3-propan-2-yloxirane lies in its specific stereochemistry and the presence of both phenyl and propan-2-yl substituents. This combination of features makes it a valuable chiral building block in organic synthesis and a useful substrate for studying stereoselective reactions.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(2S,3S)-2-phenyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C11H14O/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-,11-/m0/s1 |
InChI Key |
INKUFZPYBDZMOL-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


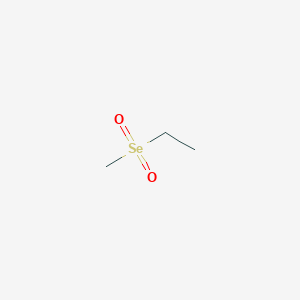
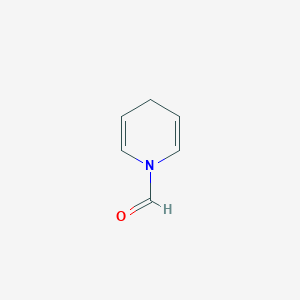

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
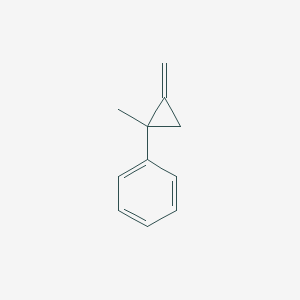

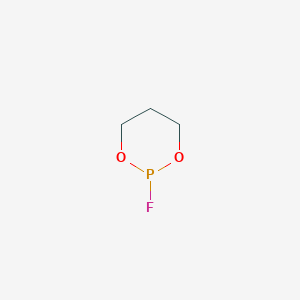
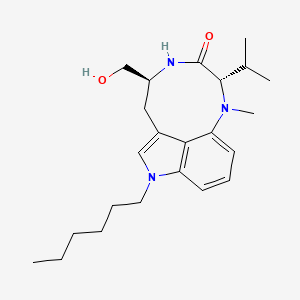
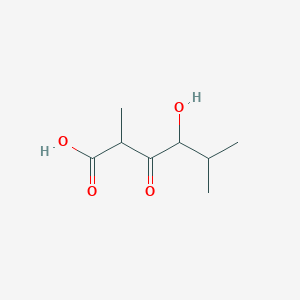
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
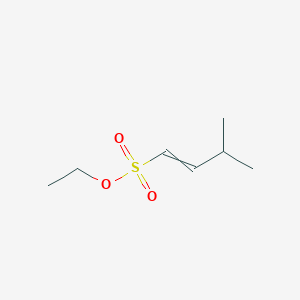
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
